molecular formula C11H10N4O3 B11266500 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide

Cat. No.: B11266500
M. Wt: 246.22 g/mol
InChI Key: OJAOUDISSHMHFA-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves several steps. One common method includes the reaction of 4-nitroaniline with glyoxal and ammonia to form the imidazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions typically involve heating and the use of solvents like ethanol or dioxane .

Chemical Reactions Analysis

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include acids, bases, and metal catalysts. .

Scientific Research Applications

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide can be compared with other imidazole derivatives, such as:

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C11H10N4O3/c12-11(16)6-14-5-10(13-7-14)8-1-3-9(4-2-8)15(17)18/h1-5,7H,6H2,(H2,12,16)

InChI Key

OJAOUDISSHMHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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